2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-methylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione , hereafter referred to as Compound A , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A features a unique arrangement of functional groups and heterocyclic rings. The core structure includes:
- Benzothiadiazine moiety
- Pyrido[1,2-a]pyrimidine component
- Methylphenyl substituent
This structural diversity contributes to its varied biological activities.
The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Its mechanism of action may involve:
- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and various kinases. This suggests that Compound A might also exhibit similar inhibitory properties against key enzymes involved in cellular proliferation and metabolism .
- Receptor Modulation : The compound may act on specific receptors, potentially modulating signaling pathways that regulate cell growth and differentiation.
Therapeutic Potential
Compound A has been investigated for its potential therapeutic applications in several areas:
- Cancer Therapy : Given its structural similarities to known inhibitors of cancer-related pathways, there is potential for Compound A to serve as an anticancer agent. Research indicates that compounds with pyrido[1,2-a]pyrimidine structures often target kinases involved in tumor growth .
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests that Compound A could also possess anti-inflammatory effects.
Comparative Analysis
To better understand the biological activity of Compound A, a comparison with related compounds is useful. The following table summarizes some key findings:
Compound Name | Structure | Target Enzyme/Pathway | Biological Activity |
---|---|---|---|
Compound B | Pyrido[1,2-a]pyrimidine derivative | DHFR | Anticancer activity |
Compound C | Benzothiadiazine derivative | Kinase inhibition | Anti-inflammatory |
Compound D | Similar heterocyclic structure | MAPK pathway | Antitumor effects |
Study 1: Anticancer Activity
A study investigating the anticancer properties of pyrido[1,2-a]pyrimidine derivatives found that certain analogs exhibited potent inhibitory effects against cancer cell lines. These findings suggest that Compound A could be further explored for its anticancer potential through similar mechanisms .
Study 2: Enzyme Inhibition
Research on enzyme inhibitors has shown that compounds with structural similarities to Compound A can effectively inhibit DHFR and other kinases. The inhibition constants (K_i) reported for these compounds range from nanomolar to micromolar concentrations, indicating strong binding affinities . This reinforces the hypothesis that Compound A may also exhibit significant enzyme inhibition.
特性
IUPAC Name |
2-(3-methylphenyl)-1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-16-7-6-8-18(13-16)27-23(29)26(19-9-2-3-10-20(19)32(27,30)31)15-17-14-22(28)25-12-5-4-11-21(25)24-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFDGOCQWXJKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。